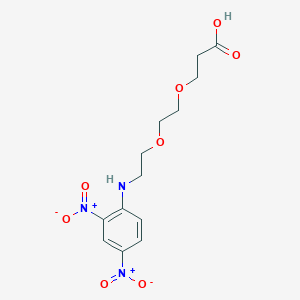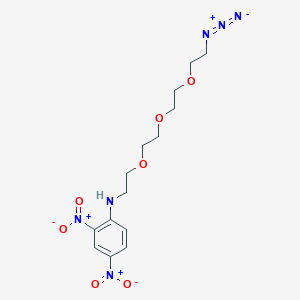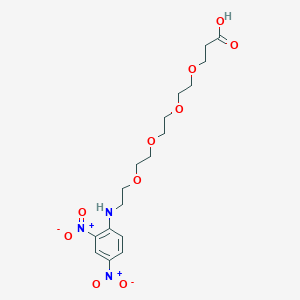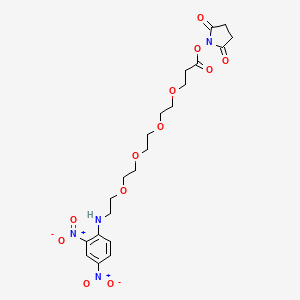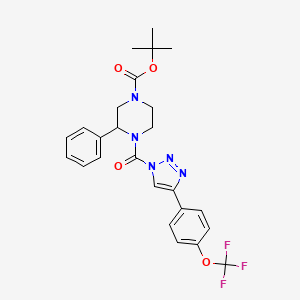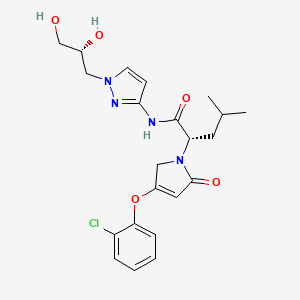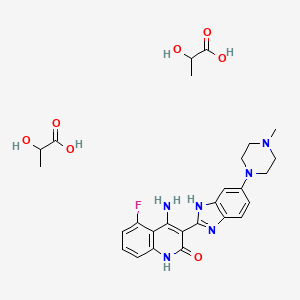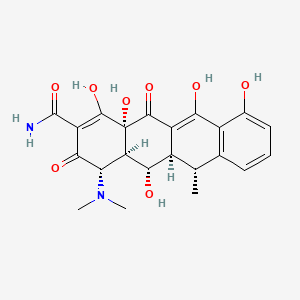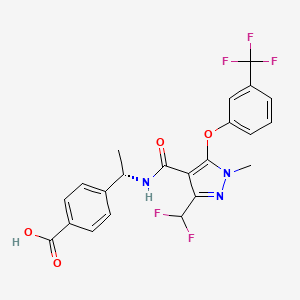
Benzoic acid, 4-((1S)-1-(((3-(difluoromethyl)-1-methyl-5-(3-(trifluoromethyl)phenoxy)-1H-pyrazol-4-yl)carbonyl)amino)ethyl)-
作用机制
E7046 通过选择性拮抗前列腺素 E2 的 EP4 受体发挥作用。该受体参与各种信号通路,促进肿瘤生长和免疫逃逸。通过阻断 EP4,E7046 可以:
促进髓样细胞的分化: E7046 促进髓样细胞分化为抗原呈递细胞,增强对肿瘤的免疫反应
降低免疫抑制: E7046 降低前列腺素 E2 的免疫抑制作用,导致细胞毒性 T 细胞和自然杀伤细胞的活性增强.
与其他疗法协同作用: E7046 通过调节肿瘤免疫微环境,可以提高其他癌症疗法的疗效.
生化分析
Biochemical Properties
E7046 has shown potent inhibitory activity on PGE2-mediated pro-tumor myeloid cell differentiation and activation . It interacts with the E-type prostanoid receptor 4 (EP4), a receptor for prostaglandin E2 . The nature of these interactions involves the antagonism of EP4 signaling .
Cellular Effects
E7046 influences cell function by modulating the tumor immune microenvironment . It has been shown to reduce the growth or even reject established tumors in vivo in a manner dependent on both myeloid and CD8+ T cells . E7046 treatment has been associated with enhanced antitumoral immune responses .
Molecular Mechanism
E7046 exerts its effects at the molecular level by antagonizing EP4 signaling . This leads to changes in genes downstream of EP4 and concurrent enhanced antitumoral immune responses . The mechanism of action of E7046 involves specific and potent inhibitory activity on PGE2-mediated pro-tumor myeloid cell differentiation and activation .
Temporal Effects in Laboratory Settings
In a first-in-human phase 1 study, E7046 demonstrated manageable tolerability, immunomodulatory effects, and a best response of stable disease (≥18 weeks) in several heavily pretreated patients with advanced malignancies . E7046 had an elimination half-life (t 1/2) of 12 hours, and drug exposure increased dose-dependently from 125 to 500 mg .
Dosage Effects in Animal Models
In animal models, the effects of E7046 vary with different dosages . The compound was administered orally once-daily in sequential escalating dose cohorts (125, 250, 500, and 750 mg) with ≥6 patients per cohort . No dose-limiting toxicities were observed, and the maximum tolerated dose (MTD) was not reached .
Metabolic Pathways
E7046 is involved in the arachidonic acid pathway, a metabolic pathway that leads to the production of prostaglandin E2 . It interacts with the E-type prostanoid receptor 4 (EP4), a receptor for prostaglandin E2 .
准备方法
合成路线及反应条件
E7046 的合成涉及多个步骤,从市售原料开始。关键步骤包括核心结构的形成,随后进行官能团修饰以达到所需的 选择性和效力。 合成路线和反应条件的具体细节属于专有信息,尚未公开披露 .
工业生产方法
E7046 的工业生产可能涉及合成路线的优化,以确保高产率和纯度。 这包括扩大反应条件、纯化过程和质量控制措施,以满足监管标准 .
化学反应分析
反应类型
E7046 会发生各种化学反应,包括:
氧化: E7046 在特定条件下可以被氧化,形成氧化衍生物。
还原: 还原反应可用于修饰分子内的特定官能团。
常用试剂和条件
氧化: 可以使用过氧化氢或高锰酸钾等常见氧化剂。
还原: 通常采用硼氢化钠或氢化铝锂等还原剂。
主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能产生羟基化或酮衍生物,而还原可能产生醇或胺 .
科学研究应用
E7046 具有广泛的科学研究应用,尤其是在癌症免疫治疗领域。它已被证明可以:
相似化合物的比较
类似化合物
塞来昔布: 环氧合酶-2 抑制剂,也靶向前列腺素通路,但作用机制不同。
E7046 的独特性
E7046 在对 EP4 受体的选择性和效力方面独树一帜。 这种选择性允许更靶向地调节肿瘤免疫微环境,减少脱靶效应并提高治疗效果 .
属性
IUPAC Name |
4-[(1S)-1-[[3-(difluoromethyl)-1-methyl-5-[3-(trifluoromethyl)phenoxy]pyrazole-4-carbonyl]amino]ethyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F5N3O4/c1-11(12-6-8-13(9-7-12)21(32)33)28-19(31)16-17(18(23)24)29-30(2)20(16)34-15-5-3-4-14(10-15)22(25,26)27/h3-11,18H,1-2H3,(H,28,31)(H,32,33)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLKAQMPKHNQPR-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(N(N=C2C(F)F)C)OC3=CC=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(N(N=C2C(F)F)C)OC3=CC=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1369489-71-3 | |
| Record name | ER-886046 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1369489713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PALUPIPRANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWY620GU8I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


